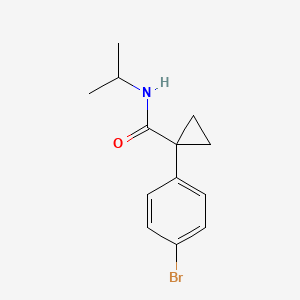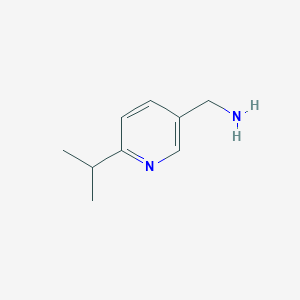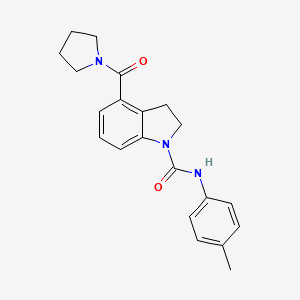
N-(4-Methylphenyl)-4-(pyrrolidine-1-carbonyl)-2,3-dihydroindole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methylphenyl)-4-(pyrrolidine-1-carbonyl)-2,3-dihydroindole-1-carboxamide, commonly known as MPDC, is a chemical compound that has been studied for its potential applications in scientific research. MPDC is a derivative of the indole family of compounds and has been shown to have interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MPDC involves its binding to the sigma-1 receptor. This binding activates a variety of signaling pathways within the cell, including the release of calcium ions from intracellular stores and the activation of protein kinases. These signaling pathways have been shown to be important for a variety of cellular processes, including the regulation of ion channels, the release of neurotransmitters, and the modulation of cell survival pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPDC are complex and varied. MPDC has been shown to modulate the activity of a variety of ion channels, including voltage-gated calcium channels and potassium channels. MPDC has also been shown to enhance the release of neurotransmitters, including dopamine and acetylcholine. In addition, MPDC has been shown to have neuroprotective effects in animal models of neurodegenerative disease.
Vorteile Und Einschränkungen Für Laborexperimente
MPDC has several advantages as a tool for scientific research. It has a high affinity for the sigma-1 receptor, making it a useful ligand for studying the role of this protein in cellular processes. MPDC is also relatively stable and can be synthesized in large quantities, making it a cost-effective tool for research. However, there are also limitations to the use of MPDC in lab experiments. Its binding to the sigma-1 receptor is not selective, meaning that it may also bind to other proteins and produce off-target effects. In addition, the effects of MPDC may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several potential future directions for research on MPDC. One area of interest is the use of MPDC as a tool for studying the role of sigma-1 receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MPDC has been shown to have neuroprotective effects in animal models of these diseases, and further research may help to elucidate the mechanisms underlying these effects. Another area of interest is the development of more selective sigma-1 receptor ligands, which may have fewer off-target effects and be more useful for therapeutic applications. Finally, the use of MPDC in combination with other drugs or therapies may have synergistic effects and enhance its potential as a therapeutic agent.
Synthesemethoden
The synthesis of MPDC involves several steps, including the reaction of 4-methylbenzaldehyde with pyrrolidine-1-carbonyl chloride to form the corresponding amide. This intermediate is then reacted with 2,3-dihydroindole-1-carboxylic acid to form the final product, MPDC. The synthesis of MPDC is a complex process that requires careful control of reaction conditions and purification methods to obtain a high yield of pure product.
Wissenschaftliche Forschungsanwendungen
MPDC has been studied for its potential applications in scientific research, particularly in the field of neuroscience. MPDC has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in a variety of cellular processes, including the regulation of ion channels and the release of neurotransmitters. MPDC has been used as a tool to study the role of sigma-1 receptors in the brain and to investigate potential therapeutic applications for sigma-1 receptor ligands.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-4-(pyrrolidine-1-carbonyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-7-9-16(10-8-15)22-21(26)24-14-11-17-18(5-4-6-19(17)24)20(25)23-12-2-3-13-23/h4-10H,2-3,11-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYDRUNPTKXRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC3=C(C=CC=C32)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2841031.png)
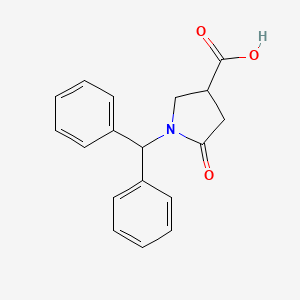
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2841036.png)
![(2-Chloro-6-fluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2841037.png)
![4-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]aniline](/img/structure/B2841039.png)
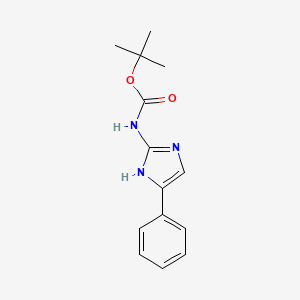


![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2841045.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2841047.png)
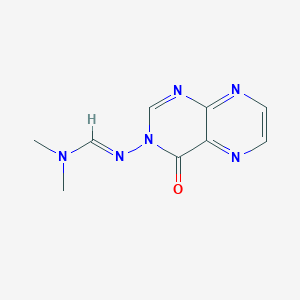
![2-(2-Methoxyphenoxy)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2841050.png)
